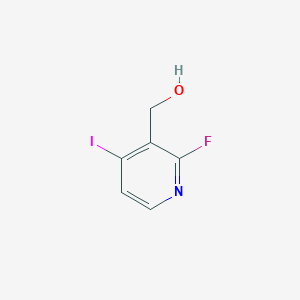

(2-Fluoro-4-iodopyridin-3-yl)methanol

概述

描述

(2-Fluoro-4-iodopyridin-3-yl)methanol is a chemical compound with the molecular formula C6H5FINO and a molecular weight of 253.01 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, with a methanol group at the 3-position. It is commonly used in various chemical reactions and has significant applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: One common method includes the iodination of 2-fluoropyridine, followed by the reduction of the resulting 2-fluoro-4-iodopyridine to introduce the methanol group .

Industrial Production Methods: Industrial production of (2-Fluoro-4-iodopyridin-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The presence of both fluorine and iodine atoms makes it a suitable candidate for nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

(2-Fluoro-4-iodopyridin-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

作用机制

The mechanism of action of (2-Fluoro-4-iodopyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can influence its binding affinity and specificity towards these targets. The methanol group may also play a role in its reactivity and interaction with other molecules .

相似化合物的比较

(2-Fluoro-4-iodopyridin-3-yl)(phenyl)methanol: Similar structure but with a phenyl group instead of a methanol group.

2-Fluoro-4-iodopyridine: Lacks the methanol group, making it less reactive in certain reactions.

Uniqueness: (2-Fluoro-4-iodopyridin-3-yl)methanol is unique due to the combination of fluorine, iodine, and methanol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

生物活性

(2-Fluoro-4-iodopyridin-3-yl)methanol is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring both fluorine and iodine substituents on a pyridine ring, suggests interesting interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a pyridine ring substituted with fluorine and iodine atoms, along with a methanol functional group. This configuration influences its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H6F I N O |

| Molecular Weight | 237.03 g/mol |

| CAS Number | 171366-19-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins. Additionally, the iodine atom may contribute to unique electronic properties that affect its reactivity and interaction dynamics .

Biological Activity

Research has indicated various biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives of pyridine compounds exhibit anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating significant cytotoxicity . Preliminary evaluations suggest that this compound may inhibit cell proliferation by interfering with critical signaling pathways involved in tumor growth.

Anti-inflammatory Properties

Research indicates that compounds containing pyridine rings can exhibit anti-inflammatory effects by inhibiting pathways such as NF-kB signaling. This suggests that this compound may also possess similar anti-inflammatory activity, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on specific cancer cell lines, with IC50 values indicating potent activity in the low micromolar range.

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins, suggesting specific binding sites that could be exploited for drug design .

- Therapeutic Applications : The compound has been explored as a precursor for developing novel therapeutic agents aimed at treating cancer and inflammatory diseases. Its unique structural features may enhance the efficacy of derivatives designed for specific biological targets .

化学反应分析

Nucleophilic Substitution Reactions

The iodine atom at the 4-position serves as an excellent leaving group, enabling cross-coupling and substitution reactions. Key examples include:

Mechanistic Insight : The iodine atom facilitates Pd-catalyzed cross-couplings (e.g., Suzuki), while fluorine stabilizes the aromatic ring by electron withdrawal, directing nucleophilic attack to the 4-position .

Oxidation and Reduction

The methanol group at the 3-position undergoes redox transformations:

Key Finding : Sodium borohydride selectively reduces aldehyde intermediates without affecting the pyridine ring .

Protection/Deprotection Strategies

The methanol group is often protected to prevent undesired side reactions:

Example : Silylation with TBDMS-Cl enhances stability during coupling reactions, enabling subsequent deprotection under mild acidic conditions .

Cross-Coupling Reactions

The iodine substituent enables diverse metal-catalyzed couplings:

| Coupling Type | Catalytic System | Partner | Application | Source |

|---|---|---|---|---|

| Sonogashira | Pd/Cu, Et₃N | Terminal alkynes | Alkynylated pyridines for drug discovery | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Amines | Amino-substituted analogs |

Case Study : Suzuki coupling with 4-fluorophenyl boronic acid yielded radiolabeled PET probes ([¹⁸F]2) for imaging glycogen synthase kinase-3 (GSK-3) .

Fluorine-Specific Modifications

The 2-fluoro group participates in displacement reactions under harsh conditions:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| t-Butoxide displacement | t-BuOK, DMF, 80°C | 2-(t-butoxy)pyridine derivatives | |

| Aromatic fluorination | Selectfluor®, KF, MeCN | Retention of fluorine configuration |

Limitation : Fluorine displacement requires strong bases and elevated temperatures due to its low leaving-group ability .

Stability and Degradation

Critical stability data:

Comparative Reactivity Table

Key reaction pathways and efficiencies:

| Reaction Pathway | Typical Yield Range | Key Influencing Factors |

|---|---|---|

| Suzuki coupling | 62–77% | Pd catalyst choice, boronic acid purity |

| Alcohol protection | 77–90% | Steric bulk of protecting group |

| SNAr displacement | 60–75% | Temperature, base strength |

属性

IUPAC Name |

(2-fluoro-4-iodopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FINO/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCZQIGAGKWNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1I)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452244 | |

| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171366-19-1 | |

| Record name | (2-Fluoro-4-iodopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。